molecular formula C34H34N4O6S2 B14801669 N,N'-bis[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]hexanediamide

N,N'-bis[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]hexanediamide

Cat. No.: B14801669
M. Wt: 658.8 g/mol
InChI Key: RKXDDOFCCIECPL-UHFFFAOYSA-N
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Description

N,N’-bis[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]hexanediamide is a complex organic compound characterized by the presence of indole and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]hexanediamide typically involves multiple steps. One common approach is the reaction of 2,3-dihydro-1H-indole with sulfonyl chloride to form the sulfonyl indole intermediate. This intermediate is then reacted with hexanediamide under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]hexanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include indole-2,3-dione derivatives, thiol-substituted compounds, and various substituted sulfonyl derivatives .

Scientific Research Applications

N,N’-bis[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]hexanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-bis[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]hexanediamide involves its interaction with specific molecular targets. The indole moiety can bind to enzyme active sites, inhibiting their activity. The sulfonyl groups can interact with cellular proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]butanediamide
  • 4-(1,3-Dimethyl-2,3-dihydro-1H-benzoimidazol-2-yl)-N,N-diphenylaniline

Uniqueness

N,N’-bis[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]hexanediamide is unique due to its specific combination of indole and sulfonyl groups, which confer distinct chemical and biological properties. Its longer hexanediamide chain compared to similar compounds like N,N’-bis[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]butanediamide may result in different spatial configurations and interactions with molecular targets .

Properties

Molecular Formula

C34H34N4O6S2

Molecular Weight

658.8 g/mol

IUPAC Name

N,N'-bis[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]hexanediamide

InChI

InChI=1S/C34H34N4O6S2/c39-33(35-27-13-17-29(18-14-27)45(41,42)37-23-21-25-7-1-3-9-31(25)37)11-5-6-12-34(40)36-28-15-19-30(20-16-28)46(43,44)38-24-22-26-8-2-4-10-32(26)38/h1-4,7-10,13-20H,5-6,11-12,21-24H2,(H,35,39)(H,36,40)

InChI Key

RKXDDOFCCIECPL-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)CCCCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N5CCC6=CC=CC=C65

Origin of Product

United States

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